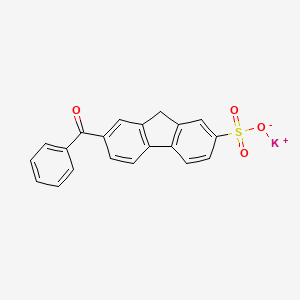
1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one is a complex organic compound with a unique structure that combines a quinolizidine ring system with a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Quinolizidine Ring: The quinolizidine ring can be synthesized through a cyclization reaction of appropriate amine precursors under acidic or basic conditions.
Attachment of the Quinoxaline Moiety: The quinoxaline ring is introduced through a condensation reaction between a diamine and a diketone, followed by cyclization.
Final Coupling: The final step involves coupling the quinolizidine and quinoxaline moieties through a nucleophilic substitution reaction, often using a suitable leaving group and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoxaline and quinolizidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and bacterial infections.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s quinoxaline moiety is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription. Additionally, the quinolizidine ring may interact with protein targets, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one: Similar compounds include other quinoxaline derivatives and quinolizidine alkaloids.
Quinoxaline Derivatives: These compounds share the quinoxaline moiety and may have similar biological activities.
Quinolizidine Alkaloids: These compounds share the quinolizidine ring system and are known for their diverse biological activities.
Uniqueness
This compound is unique due to the combination of the quinoxaline and quinolizidine moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
97147-28-9 |
|---|---|
Molecular Formula |
C24H27N3O |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-3-phenylquinoxalin-2-one |
InChI |
InChI=1S/C24H27N3O/c28-24-23(18-9-2-1-3-10-18)25-20-12-4-5-14-22(20)27(24)17-19-11-8-16-26-15-7-6-13-21(19)26/h1-5,9-10,12,14,19,21H,6-8,11,13,15-17H2/t19-,21-/m1/s1 |
InChI Key |
GOPUAIKZERGFBM-TZIWHRDSSA-N |
Isomeric SMILES |
C1CCN2CCC[C@@H]([C@H]2C1)CN3C4=CC=CC=C4N=C(C3=O)C5=CC=CC=C5 |
Canonical SMILES |
C1CCN2CCCC(C2C1)CN3C4=CC=CC=C4N=C(C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


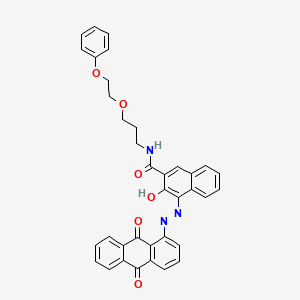

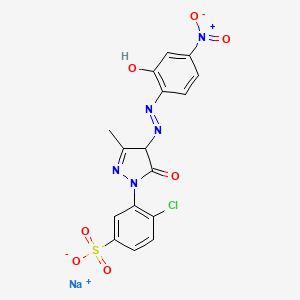
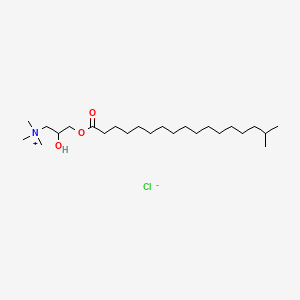
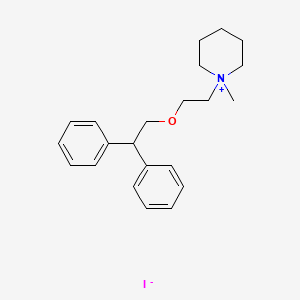



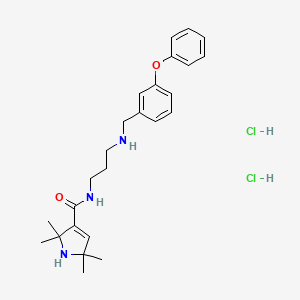
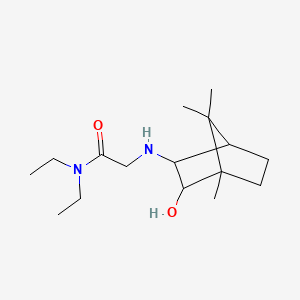


![Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B12718538.png)
